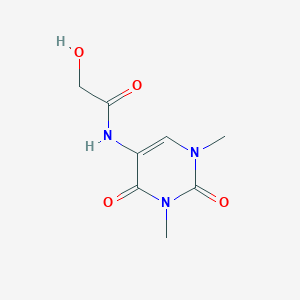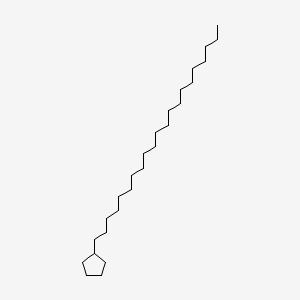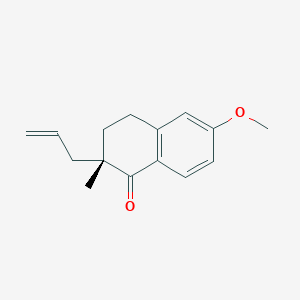
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) is a complex organic compound with a unique structure that includes a naphthalenone core, a methoxy group, a methyl group, and a propenyl side chain
准备方法
The synthesis of 1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) involves several steps. One common method starts with the preparation of 1-methyl-2-oxo-cyclohexanecarboxylic acid 2-propenyl ester. This involves the reaction of pimelic acid with allyl alcohol in the presence of p-toluenesulfonic acid as a catalyst . The resulting product is then subjected to further reactions, including the use of sodium hydride and tetrahydrofuran, to yield the desired compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy and propenyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as p-toluenesulfonic acid, and bases like sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) can be compared with other similar compounds such as:
Propenylbenzene derivatives: These include compounds like anethole and isoeugenol, which have similar propenyl side chains but differ in their core structures.
Quinolone derivatives: Compounds like 4-hydroxy-2-quinolones share some structural similarities and are known for their biological activities.
属性
分子式 |
C15H18O2 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC 名称 |
(2S)-6-methoxy-2-methyl-2-prop-2-enyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H18O2/c1-4-8-15(2)9-7-11-10-12(17-3)5-6-13(11)14(15)16/h4-6,10H,1,7-9H2,2-3H3/t15-/m1/s1 |
InChI 键 |
GCJXCFVAIVQVDN-OAHLLOKOSA-N |
手性 SMILES |
C[C@]1(CCC2=C(C1=O)C=CC(=C2)OC)CC=C |
规范 SMILES |
CC1(CCC2=C(C1=O)C=CC(=C2)OC)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



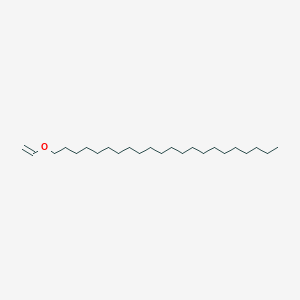
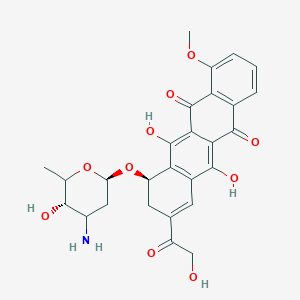
![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
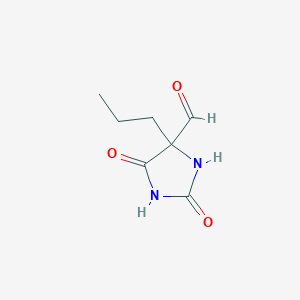
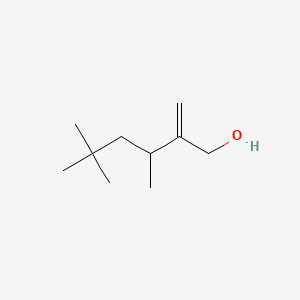
![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)
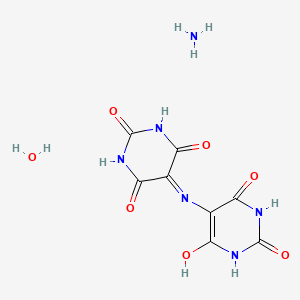
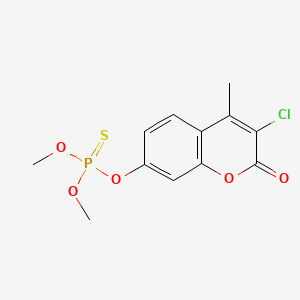
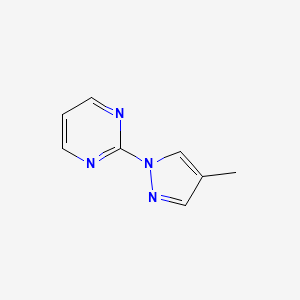
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
